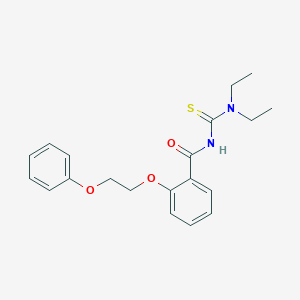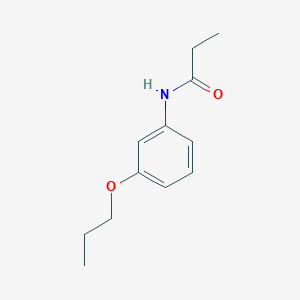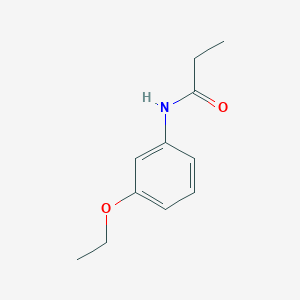
4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether is a chemical compound with the molecular formula C18H18N2O2 and a molecular weight of 294.34772 g/mol . This compound is characterized by the presence of a benzimidazole moiety linked to a phenyl butyl ether group, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Carbonyl Group: The benzimidazole is then reacted with a carbonyl chloride to introduce the carbonyl group.
Etherification: The final step involves the etherification of the phenyl group with butyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. The compound’s ether linkage may also play a role in its bioavailability and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-benzimidazol-1-ylcarbonyl)phenyl methyl ether
- 4-(1H-benzimidazol-1-ylcarbonyl)phenyl ethyl ether
- 4-(1H-benzimidazol-1-ylcarbonyl)phenyl propyl ether
Uniqueness
4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether is unique due to its specific ether linkage, which can influence its chemical reactivity and biological activity. The length of the butyl chain may affect its solubility and interaction with biological membranes, distinguishing it from similar compounds with shorter or longer alkyl chains.
Propiedades
Fórmula molecular |
C18H18N2O2 |
|---|---|
Peso molecular |
294.3g/mol |
Nombre IUPAC |
benzimidazol-1-yl-(4-butoxyphenyl)methanone |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-12-22-15-10-8-14(9-11-15)18(21)20-13-19-16-6-4-5-7-17(16)20/h4-11,13H,2-3,12H2,1H3 |
Clave InChI |
VQDMGPUZZKXYES-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-N'-[3-(2-methoxyphenyl)acryloyl]thiourea](/img/structure/B495974.png)

![2-(4-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B495978.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-propoxybenzamide](/img/structure/B495985.png)

![2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide](/img/structure/B495987.png)
![N-[3-(allyloxy)phenyl]propanamide](/img/structure/B495988.png)

![N-[3-(2-chlorophenyl)acryloyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B495992.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-(2-phenoxyethoxy)benzamide](/img/structure/B495993.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B495994.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B495995.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)butanoyl]amino}ethyl)butanamide](/img/structure/B495996.png)
![2-[({[3-(2-chlorophenyl)acryloyl]amino}carbothioyl)amino]-N-isopropylbenzamide](/img/structure/B495999.png)
